molecular formula C15H15NO4S B353565 Ethyl 2-[(phenylsulfonyl)amino]benzoate CAS No. 92851-56-4

Ethyl 2-[(phenylsulfonyl)amino]benzoate

Cat. No.: B353565
CAS No.: 92851-56-4
M. Wt: 305.4g/mol
InChI Key: VCQDIVAWQBPCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(phenylsulfonyl)amino]benzoate is an organic compound featuring an ethyl benzoate backbone substituted at the 2-position with a phenylsulfonylamino group (-NHSO₂C₆H₅). This structural motif combines a sulfonamide functional group with an ester, imparting unique physicochemical properties. Sulfonamide-containing benzoates are commonly utilized in pharmaceutical and agrochemical applications due to their bioactivity and synthetic versatility .

Properties

CAS No.

92851-56-4

Molecular Formula

C15H15NO4S

Molecular Weight

305.4g/mol

IUPAC Name

ethyl 2-(benzenesulfonamido)benzoate

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(17)13-10-6-7-11-14(13)16-21(18,19)12-8-4-3-5-9-12/h3-11,16H,2H2,1H3

InChI Key

VCQDIVAWQBPCHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2)

  • Structure : Differs in substituent position (4 vs. 2) and includes an additional acetyl group (-NHCOCH₂-) bridging the sulfonamide and benzoate .
  • Molecular Formula : C₁₇H₁₈N₂O₅S (MW: 362.4 g/mol).
  • Applications : Likely used in pharmaceutical intermediates, similar to other sulfonamide benzoates .
  • Key Differences : The acetyl group and para-substitution may enhance steric hindrance, reducing reactivity compared to the ortho-substituted target compound.

Ethyl 2-(aminosulfonyl)benzoate (CAS 59777-72-9)

  • Structure: Features a simpler aminosulfonyl (-SO₂NH₂) group at the 2-position instead of phenylsulfonylamino .
  • Molecular Formula: C₉H₁₁NO₄S (MW: 229.25 g/mol).
  • Applications: Potential precursor in sulfonamide drug synthesis.
  • Key Differences : Lack of phenyl group reduces lipophilicity, impacting membrane permeability and bioavailability .

Chlorimuron Ethyl (DPX-F6025)

  • Structure: A sulfonylurea herbicide with a pyrimidinylamino group and ethyl ester .
  • Key Differences : The sulfonylurea bridge (-NHCONH-) enhances herbicidal activity by inhibiting acetolactate synthase in plants .

Cyanoacetyl-Substituted Benzoate

Ethyl 2-[(2-cyanoacetyl)amino]benzoate (CAS 904597-52-0)

  • Structure: Ortho-substituted with a cyanoacetyl (-NHCOCH₂CN) group .
  • Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol).
  • Applications : Pharmaceutical intermediate (e.g., for antitumor or antimicrobial agents) .
  • Key Differences: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the sulfonamide group .

Methyl Benzoate Derivatives with Sulfonylurea Groups

Metsulfuron Methyl Ester (CAS 74223-64-6)

  • Structure : Methyl ester with a sulfonylurea group and triazine ring .
  • Applications: Herbicide (inhibits plant amino acid synthesis).
  • Key Differences : Methyl ester vs. ethyl ester affects hydrolysis rates, while the triazine ring broadens agrochemical activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Position Functional Groups Applications
Ethyl 2-[(phenylsulfonyl)amino]benzoate Not Provided C₁₅H₁₅NO₄S ~321.35 2 Phenylsulfonylamino, ester Pharma/Agrochemical R&D
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate 664360-25-2 C₁₇H₁₈N₂O₅S 362.40 4 Acetyl, phenylsulfonylamino, ester Pharmaceutical intermediates
Ethyl 2-(aminosulfonyl)benzoate 59777-72-9 C₉H₁₁NO₄S 229.25 2 Aminosulfonyl, ester Drug synthesis
Chlorimuron Ethyl DPX-F6025 C₁₅H₁₅ClN₄O₆S 414.82 Variable Sulfonylurea, pyrimidinyl, ester Herbicide
Ethyl 2-[(2-cyanoacetyl)amino]benzoate 904597-52-0 C₁₂H₁₂N₂O₃ 232.24 2 Cyanoacetyl, ester Pharma intermediates

Research Findings and Functional Group Impact

  • Substituent Position: Para-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate in ) exhibit higher polymerization reactivity in resins than ortho-substituted analogs. However, ortho-substitution in the target compound may confer steric effects that alter binding affinity in biological systems .
  • Sulfonamide vs. Sulfonylurea: Sulfonylurea groups (e.g., in chlorimuron ethyl) enhance agrochemical activity but require specific substituents (e.g., triazine) for efficacy, unlike the phenylsulfonylamino group in the target compound .
  • Ester Group : Ethyl esters generally hydrolyze slower than methyl esters, extending half-life in vivo compared to metsulfuron methyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.